molecular formula C22H22BrClN4OS B2981446 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1189644-29-8

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide

Cat. No.: B2981446
CAS No.: 1189644-29-8
M. Wt: 505.86
InChI Key: VBZRYSRYKOEHPR-UHFFFAOYSA-N
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Description

This compound is a spirocyclic triazaspiro derivative featuring a 4-bromophenyl group, a methyl-substituted triazaspiro[4.5]decane core, and an acetamide moiety substituted with a 2-chlorophenyl group. The structural complexity arises from the spirocyclic system, which imposes conformational rigidity, and the presence of bromine and chlorine atoms, which enhance electronic diversity. The molecular weight, calculated as 495.85 g/mol (based on formula C₂₁H₂₂BrClN₄OS), reflects its moderate size, typical of bioactive small molecules targeting enzymes or receptors .

Key structural attributes include:

  • Thioether linkage: The sulfur atom bridges the spiro core and the acetamide group, influencing solubility and redox stability.
  • Halogenated substituents: The 4-bromophenyl and 2-chlorophenyl groups contribute to lipophilicity and π-π stacking interactions.

Crystallographic characterization of related spiro compounds (e.g., 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione) has been reported using SHELX and ORTEP-III software, highlighting the utility of these tools in resolving complex spiro systems .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrClN4OS/c1-28-12-10-22(11-13-28)26-20(15-6-8-16(23)9-7-15)21(27-22)30-14-19(29)25-18-5-3-2-4-17(18)24/h2-9H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZRYSRYKOEHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic molecule notable for its unique spirocyclic structure and diverse functional groups. This article delves into its biological activity, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C23H24BrClN4OSC_{23}H_{24}BrClN_4OS and a molecular weight of approximately 499.47 g/mol. The presence of bromine and chlorine atoms enhances its reactivity and selectivity, which may contribute to its biological activity.

Biological Activity

Preliminary studies suggest that 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide interacts with various biological targets, potentially modulating numerous biological pathways. Its biological activities include:

  • Antitumor Activity : Research indicates that compounds with similar structural features exhibit significant antitumor effects. For instance, compounds in the same class have shown potent activity against human tumor cell lines such as HepG2 and NCI-H661 .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Studies on related compounds have demonstrated their ability to inhibit topoisomerase II, a target for cancer therapy .
  • Protein Interactions : Interaction studies suggest that this compound may bind effectively to proteins involved in signaling pathways, which could lead to the activation or inhibition of these pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of the spirocyclic framework and functional groups in determining the biological activity of the compound. The following table summarizes some structurally similar compounds and their activities:

Compound NameStructural FeaturesBiological Activity
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazoleContains bromo and phenyl groupsAnticancer
Pyrazoline DerivativesNitrogen-based heterocyclic structureAntimicrobial
8-Methoxyphenyl DerivativeSimilar spirocyclic frameworkAntitumor

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Effects : A study evaluated a series of carbazolyl derivatives for their antitumor activity against various human cancer cell lines. Compounds with similar structural motifs exhibited selective cytotoxicity against tumor cells .
  • Enzyme Interaction : Research on structurally related thioacetamides showed promising results in inhibiting key metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents/Features Reference
Target Compound 495.85 4-Bromophenyl, 2-chlorophenyl, thioether, triazaspiro[4.5]decane
3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 424.29 4-Bromophenylsulfonyl, diazaspiro[4.5]decane, ketone groups
2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide 540.47 4-Bromophenyl, 2,4-dimethoxyphenyl (electron-donating), thioether, triazaspiro[4.5]decane
N-(4-Bromophenyl)acetamide 214.07 Simple acetamide with 4-bromophenyl, no spiro system

Impact of Substituents

  • Halogen vs. Methoxy Groups :
    The target compound’s 2-chlorophenyl group (electron-withdrawing) contrasts with the 2,4-dimethoxyphenyl group (electron-donating) in the analog from . This difference alters electronic density, affecting dipole moments and binding affinity in receptor interactions.
  • Spiro Core Variations: The triazaspiro[4.5]decane system in the target compound provides three nitrogen atoms, enabling more hydrogen-bonding interactions compared to the diazaspiro analog in , which has fewer hydrogen-bond donors.
  • Sulfur Functionalization :
    The thioether (C–S–C) in the target compound is less polarizable than the sulfonyl (C–SO₂–C) group in , reducing oxidative stability but improving membrane permeability.

Bond Length and Conformational Analysis

Comparative bond lengths from crystallographic studies (e.g., N-(4-Bromophenyl)acetamide ):

  • Acetamide Region :
    • C=O bond : 1.221 Å (target) vs. 1.23 Å (N-(4-Bromophenyl)acetamide).
    • N–C bonds : N1–C2 = 1.347 Å (target) vs. 1.30 Å (simple acetamide), suggesting slight electronic modulation due to the spiro core .
  • Bromophenyl Group :
    • C–Br bond : 1.8907 Å (target) vs. 1.91 Å in simpler bromophenyl derivatives, indicating minimal steric strain despite the spiro system .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity :
    The 2-chlorophenyl group increases logP compared to the 2,4-dimethoxyphenyl analog, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Spirocyclic Rigidity: Conformational restriction enhances target selectivity relative to non-spiro analogs like N-(4-Bromophenyl)acetamide .

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